molecular formula C14H12F3NO3 B13340042 1-Benzoyl-3-(trifluoroacetyl)piperidin-4-one

1-Benzoyl-3-(trifluoroacetyl)piperidin-4-one

Cat. No.: B13340042
M. Wt: 299.24 g/mol
InChI Key: REIAYVVMYSOHMH-UHFFFAOYSA-N
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Description

1-Benzoyl-3-(trifluoroacetyl)piperidin-4-one is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a benzoyl group and a trifluoroacetyl group attached to the piperidine ring.

Preparation Methods

The synthesis of 1-Benzoyl-3-(trifluoroacetyl)piperidin-4-one involves several steps. One common method includes the reaction of piperidine with benzoyl chloride and trifluoroacetic anhydride under controlled conditions. The reaction typically takes place in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and advanced purification techniques to ensure high efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Benzoyl-3-(trifluoroacetyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(trifluoroacetyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzoyl-3-(trifluoroacetyl)piperidin-4-one can be compared with other piperidine derivatives, such as:

    1-Benzoylpiperidine: Lacks the trifluoroacetyl group, resulting in different chemical properties and reactivity.

Properties

Molecular Formula

C14H12F3NO3

Molecular Weight

299.24 g/mol

IUPAC Name

1-benzoyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one

InChI

InChI=1S/C14H12F3NO3/c15-14(16,17)12(20)10-8-18(7-6-11(10)19)13(21)9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

REIAYVVMYSOHMH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1=O)C(=O)C(F)(F)F)C(=O)C2=CC=CC=C2

Origin of Product

United States

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